(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Overview
Description
The compound (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure characterized by multiple rings and functional groups, including dichlorophenyl, nitrobenzoyl, and diazatetracyclo moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 2,4-dichlorophenyl and 3-nitrobenzoyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazatetracyclo core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
The compound (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
The compound (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dichlorophenyl and nitrobenzoyl groups are known to interact with enzymes and receptors, modulating their activity. The diazatetracyclo core provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-aminobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-hydroxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Uniqueness
The uniqueness of (11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione lies in its specific combination of functional groups and structural features. The presence of both dichlorophenyl and nitrobenzoyl groups provides a unique reactivity profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H17Cl2N3O5 |
---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H17Cl2N3O5/c28-16-8-9-20(19(29)13-16)31-26(34)21-22(27(31)35)24(25(33)15-5-3-6-17(12-15)32(36)37)30-11-10-14-4-1-2-7-18(14)23(21)30/h1-13,21-24H/t21-,22+,23?,24-/m0/s1 |
InChI Key |
DUONHBGHQMEVTO-UZLDWMDBSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C4=O)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C4=O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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